![molecular formula C13H12FN5 B2433753 N-[(2-Fluorphenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin CAS No. 606136-00-9](/img/structure/B2433753.png)

N-[(2-Fluorphenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

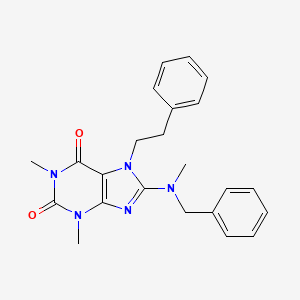

“N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been used in various areas of drug design due to its structural versatility . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP compounds often involves the use of copper-catalyzed 1,3 dipolar cycloaddition reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases . Conventional reactions of the TP ligand with metallic (II) salts lead to novel multidimensional complexes .Wissenschaftliche Forschungsanwendungen

Organische Chemie Synthese

Diese Verbindung ist Teil der 1,2,4-Triazolo[1,5-a]pyridin-Familie . Es wurde eine katalysatorfreie, additivfreie und umweltfreundliche Methode zur Synthese von 1,2,4-Triazolo[1,5-a]pyridinen unter Mikrowellenbedingungen etabliert . Diese Tandemreaktion beinhaltet die Verwendung von Enaminonitrilen und Benzohydraziden, einen Transamidierungsmechanismus, gefolgt von einer nukleophilen Addition mit Nitril, und anschließender Kondensation, um die Zielverbindung in kurzer Reaktionszeit zu erhalten .

Medizinische Chemie

1,2,4-Triazolo[1,5-a]pyridin, mit einem brückenkopfartigen Stickstoffatom, findet sich üblicherweise in medizinischen und biologisch aktiven Verbindungen . Es zeigt zahlreiche Aktivitäten, darunter die Wirkung als RORγt-Inverse-Agonisten , PHD-1 , JAK1 , und JAK2-Inhibitoren .

Behandlung von Herz-Kreislauf-Erkrankungen

Diese Verbindungen werden zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt .

Behandlung von Typ-2-Diabetes

Sie werden auch zur Behandlung von Typ-2-Diabetes eingesetzt .

Behandlung von Hyperproliferativen Erkrankungen

Diese Verbindungen haben sich als wirksam bei der Behandlung von hyperproliferativen Erkrankungen erwiesen .

Antibakterielle Aktivität

Eine Reihe neuartiger Triazolo[4,3-a]pyrazinderivate wurde synthetisiert und ihre Strukturen mittels verschiedener Techniken charakterisiert . Alle synthetisierten Verbindungen wurden mittels der Mikroverdünnungsmethode auf ihre in-vitro-antibakterielle Aktivität hin untersucht . Unter allen getesteten Verbindungen zeigten einige moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus- als auch gramnegative Escherichia coli-Stämme .

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that enzyme inhibitors like this compound typically work by binding to their target enzymes and preventing them from catalyzing their respective reactions .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the biochemical pathways associated with its target enzymes .

Result of Action

As an enzyme inhibitor, it can be inferred that it may alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .

Zukünftige Richtungen

The TP scaffold has found numerous applications in medicinal chemistry . Its potential for further exploration is promising, especially in the development of anticancer therapeutics . The synthetic utility of the devised protocol for TP compounds highlights their potential as candidates for further therapeutic exploration .

Biochemische Analyse

Biochemical Properties

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The nature of these interactions often involves binding to the active sites of the enzymes, thereby blocking their activity and leading to downstream effects on metabolic pathways.

Cellular Effects

The effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted upon treatment with this compound, indicating its potential role in regulating transcriptional activity.

Molecular Mechanism

At the molecular level, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.

Metabolic Pathways

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

The transport and distribution of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects in a targeted manner.

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJBRIUYFBUFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)

![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)

![2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2433688.png)

![N'-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2433690.png)

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)